molecular formula C21H19N3O2S B12036621 (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-65-8

(5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12036621
CAS No.: 606954-65-8
M. Wt: 377.5 g/mol
InChI Key: RVYAYITXYZVSDL-QGOAFFKASA-N
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Description

(5E)-2-(4-Ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo-triazolone core substituted with a 4-ethoxyphenyl group at position 2 and a 4-ethylbenzylidene moiety at position 4. Its molecular formula is C₂₁H₁₉N₃O₂S, with a molecular weight of 391.5 g/mol (calculated from ). The compound adopts an E-configuration at the benzylidene double bond, as indicated by its IUPAC name and SMILES notation . The ethoxy and ethyl substituents contribute to its lipophilic character, which may influence solubility and biological interactions.

Properties

CAS No.

606954-65-8

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

(5E)-2-(4-ethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O2S/c1-3-14-5-7-15(8-6-14)13-18-20(25)24-21(27-18)22-19(23-24)16-9-11-17(12-10-16)26-4-2/h5-13H,3-4H2,1-2H3/b18-13+

InChI Key

RVYAYITXYZVSDL-QGOAFFKASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring is formed through cyclization reactions.

    Formation of the Triazole Ring: The triazole ring is then synthesized by reacting the thiazole intermediate with hydrazine derivatives under specific conditions.

    Substitution Reactions: The ethoxyphenyl and ethylbenzylidene groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbenzylidene group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

Medicinal Applications

Recent studies have highlighted the biological activities of thiazolo[3,2-b][1,2,4]triazole derivatives, including the compound . The following are key areas of medicinal application:

Anticancer Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.
  • Case Studies : A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole showed cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) .

Antimicrobial Properties

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antimicrobial efficacy:

  • Activity Spectrum : Compounds have shown activity against a range of bacteria and fungi.
  • Research Findings : In vitro studies reported that certain derivatives inhibited the growth of pathogenic strains such as Staphylococcus aureus and Candida albicans .

Anti-HIV Activity

The potential of thiazolo[3,2-b][1,2,4]triazoles as anti-HIV agents has been explored:

  • Mechanism : These compounds may interfere with viral replication mechanisms.
  • Results : Preliminary studies indicated that some derivatives exhibited moderate anti-HIV activity .

Chemical Reactivity

The reactivity of (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been studied concerning its interactions with electrophilic and nucleophilic reagents:

  • Electrophilic Behavior : The compound can participate in electrophilic aromatic substitutions due to the presence of electron-donating groups.
  • Nucleophilic Reactions : The thiazole ring can act as a nucleophile in various chemical reactions .

Material Science Applications

The unique structural features of this compound suggest potential applications in material science:

  • Polymer Chemistry : The compound can be utilized in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Research is ongoing into using thiazolo[3,2-b][1,2,4]triazole derivatives in nanomaterials for drug delivery systems .

Mechanism of Action

The mechanism of action of (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Chlorine atoms (e.g., in and ) increase molecular mass and polarity compared to ethoxy/ethyl groups in the target compound.
  • Stereoelectronic Influence : The ortho-ethoxy substitution in may induce steric hindrance, altering reactivity compared to the para-substituted target compound.
  • Lipophilicity : The propoxy variant has a higher molecular weight and enhanced hydrophobicity, which could impact membrane permeability in biological systems.

Biological Activity

Overview

The compound (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 606954-65-8) is a thiazole-based derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of ethoxy and ethyl groups enhances lipophilicity and potentially influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that thiazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Thiazole-based compounds have been investigated for their anticancer potential. Research shows that similar derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, derivatives with structural similarities have been reported to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) is another area where thiazole derivatives have shown promise. Compounds structurally related to this compound exhibited moderate AChE inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The thiazole and triazole rings may facilitate binding to active sites of enzymes.
  • Cell Membrane Penetration : The ethoxy and ethyl substituents enhance membrane permeability, allowing for better cellular uptake.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole derivatives can modulate ROS levels within cells, contributing to their anticancer effects.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL .
Study 2Showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 20 µM .
Study 3Investigated AChE inhibition with a relative potency of 25% compared to standard inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)thiazolo-triazolone derivatives?

  • Methodology : A typical synthesis involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent mixture. Substituted aldehydes (e.g., 4-ethylbenzaldehyde) are condensed with the thiazolo-triazolone core under mild conditions (~2 hours reflux) to form the benzylidene moiety. Yields range from 53–71% depending on substituents .
  • Characterization : Confirmation of structure requires ¹H/¹³C NMR to resolve E/Z isomerism (e.g., distinct chemical shifts for olefinic protons at δ 7.2–8.5 ppm) and LCMS for molecular ion validation .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Purity : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) is used to monitor reactions, visualized via UV or iodine vapor. Final purity is confirmed by elemental analysis (C, H, N, S) with <±0.3% deviation from theoretical values .
  • Stereochemistry : X-ray crystallography or NOESY NMR is recommended to distinguish E/Z isomers. For example, in similar compounds, Z-configuration is stabilized by intramolecular hydrogen bonding (N–H···O/S interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Testing : Broth microdilution assays (e.g., MIC₅₀ determination against Gram-positive/negative bacteria) using duplicates per concentration. Data analysis via nonlinear regression in OriginPro .
  • Antioxidant Screening : DPPH radical scavenging assays at 517 nm, with IC₅₀ values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the E-isomer?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomers due to stabilization of intermediates, while ethanol/acetic acid mixtures promote E-isomers via kinetic control .
  • Catalysis : LiCl or NaOAc accelerates imine formation, reducing side reactions. For example, LiCl increases yields of hydrazinecarboximidamide derivatives from 54% to 71% .

Q. What computational strategies predict the compound’s bioavailability and target interactions?

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores. Substituents like 4-ethoxy groups enhance membrane permeability but may reduce solubility .
  • Docking Studies : Molecular docking with AutoDock Vina identifies potential binding to bacterial DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5FSA). Key interactions include π-π stacking with aromatic residues and hydrogen bonding to catalytic sites .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Substituent Analysis : Electron-withdrawing groups (e.g., –Cl, –CF₃) on the benzylidene moiety enhance antimicrobial activity (MIC₅₀ = 2–8 µg/mL vs. S. aureus) but increase cytotoxicity. Hydrophobic substituents (e.g., 4-ethyl) improve membrane penetration .
  • Data Contradictions : While 4-methoxy derivatives show high antifungal activity in some studies (e.g., MIC₅₀ = 4 µg/mL vs. Candida), others report reduced efficacy due to metabolic instability. Cross-validation using standardized CLSI protocols is critical .

Q. What spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects tautomerization between imino and keto forms via coalescence of proton signals .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) distinguish dominant tautomers .

Methodological Considerations Table

Challenge Solution Key References
Low reaction yieldsUse LiCl catalysis; optimize solvent polarity (DMF:AcOH = 1:2)
Isomer separationPreparative HPLC with C18 columns (ACN:H₂O = 70:30, 0.1% TFA)
Bioactivity variabilityStandardize assay conditions (e.g., CLSI M07-A9 for MIC)
Computational model accuracyValidate docking results with MD simulations (≥100 ns) and MM-PBSA analysis

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